PA-JF549-Nhs

Description

Significance of Photoactivatable Fluorophores in Contemporary Biological Imaging

Photoactivatable fluorophores, often referred to as "caged" dyes, are molecules that remain in a non-fluorescent state until they are activated by a specific wavelength of light. biorxiv.org This ability to control fluorescence in space and time provides a significant advantage in biological imaging. biorxiv.org Researchers can precisely illuminate a region of interest, activating a subset of fluorophores and thereby tracking the movement and dynamics of labeled biomolecules with high precision. biorxiv.org This approach is fundamental to super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM), which bypasses the diffraction limit of light to achieve nanoscale resolution. janelia.org The controlled activation of a sparse population of fluorophores allows for their individual localization, building a composite image with much finer detail than conventional fluorescence microscopy. janelia.org

Overview of the Janelia Fluor Dye Platform and its Advancements

The Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant advancement in the field of fluorescent probes. janelia.orgbiorxiv.org These dyes are based on the rhodamine scaffold but have been chemically modified to enhance their performance. janelia.org A key innovation of the Janelia Fluor platform is the incorporation of a four-membered azetidine (B1206935) ring, which replaces the traditional N,N-dimethylamino groups. nih.gov This substitution leads to dyes that are substantially brighter and more photostable than conventional fluorophores like TAMRA and Cy3. janelia.org The Janelia Fluor platform offers a palette of colors spanning the visible spectrum and has been engineered for cell permeability, making them ideal for live-cell imaging. janelia.orgnih.gov

The Distinctive Role of PA-JF549-Nhs as a Photoactivatable Fluorescent Probe

PA-JF549-Nhs is a photoactivatable derivative of the bright and photostable Janelia Fluor 549. biorxiv.org It is supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules, allowing for specific labeling. tocris.com In its initial state, PA-JF549-Nhs is colorless and non-fluorescent. biorxiv.orgtocris.com Upon activation with light, typically around 365-405 nm, it converts to a highly fluorescent form with spectral properties similar to the parent JF549 dye. biorxiv.orgtocris.com

This "caged" design makes PA-JF549-Nhs particularly well-suited for single-molecule tracking and super-resolution microscopy techniques such as PALM and single-particle tracking PALM (sptPALM). tocris.com Its high photon output and photostability after activation enable the long-term tracking of individual molecules and the precise localization required for generating super-resolution images. biorxiv.org

Photophysical Properties of PA-JF549-Nhs

The performance of a fluorescent probe is defined by its photophysical properties. PA-JF549-Nhs exhibits a significant change in these properties upon photoactivation.

| Property | Before Photoactivation | After Photoactivation (as JF549) |

| Excitation Maximum (λmax) | N/A (non-absorbent in visible range) | 549-553 nm tocris.com |

| Emission Maximum (λem) | N/A (non-fluorescent) | 570-573 nm tocris.com |

| Extinction Coefficient (ε) | N/A | ~101,000 M⁻¹cm⁻¹ tocris.combio-techne.com |

| Quantum Yield (Φ) | N/A | ~0.88 tocris.combio-techne.com |

| Photoactivation Wavelength | ~365-405 nm tocris.com | N/A |

| Photochemical Quantum Yield of Uncaging | 2.2% (improves upon protein conjugation) tocris.com | N/A |

Detailed Research Findings with PA-JF549-Nhs

The unique characteristics of PA-JF549-Nhs have led to its application in several advanced imaging studies, providing detailed insights into molecular dynamics.

Single-Molecule Tracking

In single-molecule tracking experiments, the ability to activate a sparse population of molecules is crucial to avoid overlapping signals. PA-JF549-Nhs excels in this regard. One study demonstrated that using PA-JF549 in a single-particle tracking photoactivated localization microscopy (sptPALM) experiment resulted in a significantly higher number of single-molecule tracks per cell compared to traditional methods. biorxiv.org This increased data density allows for a more comprehensive analysis of molecular behavior. For instance, in tracking the transcription factor Sox2 in embryonic stem cells, labeling with a PA-JF549 ligand yielded substantially more trajectories than with a conventional dye like TMR, leading to a more detailed understanding of its diffusion dynamics. biorxiv.org

PALM and sptPALM Imaging

Photoactivated Localization Microscopy (PALM) and its extension to dynamic imaging, sptPALM, heavily rely on the performance of photoactivatable probes. researchgate.netnih.gov The high brightness of the photoactivated form of PA-JF549-Nhs leads to improved localization precision in PALM imaging. biorxiv.org Studies have shown that the localization error for molecules labeled with PA-JF probes is significantly lower than that for fluorescent proteins like mEos3.2. biorxiv.org

Furthermore, PA-JF549-Nhs can be used in multi-color imaging experiments. It can be paired with other photoactivatable Janelia Fluor dyes, such as PA-JF646, to perform two-color sptPALM in living cells. tocris.com This allows for the simultaneous tracking of two different molecular species, providing insights into their interactions and co-localization. biorxiv.org For example, researchers have successfully used PA-JF549 and PA-JF646 to simultaneously track the transcription factor Sox2 and histone H2B, revealing details about their dynamic relationship within the nucleus. biorxiv.org

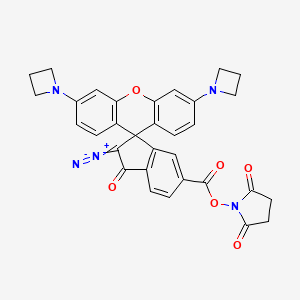

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101675 | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811539-42-0 | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Photochemical Mechanisms of Pa Jf549 Nhs

Design Principles and Structural Basis of Photoactivatable Janelia Fluor Dyes

The design of PA-JF549-Nhs is rooted in the strategic combination of two key molecular features: the highly photostable and bright Janelia Fluor® (JF) scaffold and a photo-removable "caging" group. The core fluorophore, Janelia Fluor 549 (JF549), owes its superior photophysical properties to the incorporation of four-membered azetidine (B1206935) rings into the rhodamine structure. nih.govnih.gov This structural modification suppresses the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, leading to substantial increases in fluorescence quantum yield and photostability compared to traditional rhodamine dyes like tetramethylrhodamine (B1193902) (TMR). nih.gov

To render this bright fluorophore photoactivatable—that is, initially non-fluorescent but capable of being switched "on" with light—a caging strategy was required. Standard caging methods often involve attaching photolabile groups to the fluorophore's nitrogen atoms. However, the JF dyes are fully N-alkylated, making this approach incompatible. google.combiorxiv.org To overcome this, PA-JF549 utilizes a spirocyclic diazoketone caging group. nih.govbiorxiv.orgdntb.gov.ua This compact, photo-sensitive moiety is integrated into the dye's structure, locking the fluorophore in a colorless, non-fluorescent spirocyclic configuration. biorxiv.orgdntb.gov.ua The N-hydroxysuccinimide (NHS) ester is a reactive group appended to the molecule, enabling its covalent conjugation to primary amines on target biomolecules. tocris.com

Photoactivation and Uncaging Chemistry of PA-JF549-Nhs

The conversion of the non-fluorescent PA-JF549-Nhs to its brightly emissive form is an irreversible process triggered by light. This transformation involves a series of well-defined photochemical reactions.

The Role of the Diazoketone Caging Moiety

The 2-diazo-1-indanone moiety serves as the photosensitive trigger. In its "caged" state, this group disrupts the π-conjugated system of the xanthene core, preventing fluorescence. dntb.gov.uaresearchgate.net The molecule is initially pale yellow and non-fluorescent, with an absorption maximum in the near-UV or violet spectral region (around 365-405 nm). google.comtocris.com Irradiation with light at these wavelengths provides the energy needed to initiate the uncaging process by inducing the cleavage of the diazo group. dntb.gov.ua

Mechanistic Pathways of Photolysis and Subsequent Wolff Rearrangement

The photoactivation mechanism proceeds through a multi-step pathway initiated by the absorption of a photon:

Photolysis and Nitrogen Elimination: Upon irradiation, the diazoketone group undergoes photolysis, releasing a molecule of molecular nitrogen (N₂). This step generates a highly reactive carbene intermediate. biorxiv.orguzh.ch

Wolff Rearrangement: The carbene intermediate rapidly undergoes a Wolff rearrangement, a well-known reaction in organic chemistry. This rearrangement involves the migration of the adjacent carbon atom to form a ketene (B1206846) intermediate. biorxiv.orgrsc.org

Product Formation: In an aqueous cellular environment, the ketene was initially expected to react with water to yield a phenylacetic acid derivative of the fluorophore. However, studies revealed that for PA-JF549, the reaction proceeds further. The initial phenylacetic acid product undergoes an efficient photoinduced decarboxylation, leading to the formation of a methyl-substituted JF549 as the major fluorescent product. google.combiorxiv.org A minor, non-fluorescent indanone byproduct can also be formed. biorxiv.org

This sequence of reactions effectively removes the caging structure, restores the planarity and π-conjugation of the rhodamine core, and "switches on" the bright fluorescence of the JF549 chromophore.

Factors Modulating Photochemical Uncaging Efficiency and Fluorescent Product Formation

The efficiency of converting the caged precursor to its fluorescent state is a critical parameter for imaging applications. The photochemical quantum yield of uncaging for free PA-JF549 is reported to be 2.2%. google.comtocris.com

A key factor that modulates this efficiency is the conjugation of the dye to a protein. When PA-JF549 is covalently attached to a protein tag, such as HaloTag® or SNAP-tag®, the yield of the desired fluorescent photoproduct is significantly enhanced—by as much as two- to five-fold. google.combiorxiv.orgbiorxiv.org This improvement is hypothesized to result from the steric environment of the protein active site, which restricts the conformational flexibility of the dye. This constraint likely disfavors the reaction pathway leading to the formation of the non-fluorescent "dark" byproduct, thereby channeling the reaction toward the intended fluorescent outcome. biorxiv.orgbiorxiv.org

Advanced Characterization of PA-JF549-Nhs Photophysical Behavior upon Activation

Once photoactivated, the resulting fluorophore exhibits the excellent photophysical properties characteristic of the Janelia Fluor family. The activated product of PA-JF549 displays an excitation maximum between 551-553 nm and an emission maximum between 570-573 nm. google.comtocris.com The brightness of the photoproducts is substantial, retaining 75–95% of the brightness of the parent JF549 dye. biorxiv.org

Comparative studies highlight the superior performance of photoactivated PA-JF549 conjugates in advanced microscopy. In single-particle tracking photoactivated localization microscopy (sptPALM), PA-JF549 conjugated to HaloTag demonstrates significant improvements over the widely used photoactivatable fluorescent protein mEos3.2. The PA-JF549 conjugate yields a higher number of photons per localization event and exhibits greater photostability, resulting in longer molecular tracks. biorxiv.orgbiorxiv.orgresearchgate.net This leads to a higher localization precision, with a median localization error (σ) of approximately 13.5 nm for PA-JF549 compared to 20.2 nm for mEos3.2 under similar conditions. nih.govgoogle.com Furthermore, it outperforms the standard TMR-HaloTag ligand in brightness and track duration. nih.govresearchgate.net

| Property | PA-JF549-HaloTag (Activated) | mEos3.2 | TMR-HaloTag | JF549 (Parent Dye) |

| Excitation Max (nm) | 551 - 553 google.comtocris.com | ~569 | 548 nih.gov | 549 nih.gov |

| Emission Max (nm) | 570 - 573 google.comtocris.com | ~581 | 572 nih.gov | 571 nih.gov |

| Quantum Yield (Φ) | ~0.78 - 0.85 biorxiv.org | ~0.47 | 0.41 nih.gov | 0.88 nih.gov |

| Extinction Coeff. (M⁻¹cm⁻¹) | ~8.6 - 9.9 x 10⁴ biorxiv.org | ~41,000 | 7.8 x 10⁴ nih.gov | 1.01 x 10⁵ nih.gov |

| Median Photons/Localization | ~637 google.com | ~267 google.com | N/A | N/A |

| Mean Track Length (s) | ~0.20 researchgate.net | ~0.07 researchgate.net | N/A | N/A |

Bioconjugation Strategies for Pa Jf549 Nhs in Biomolecular Labeling

N-Hydroxysuccinimide (NHS) Ester Chemistry for Covalent Conjugation to Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily forms stable amide bonds with primary amines smolecule.comaip.org. PA-JF549-Nhs utilizes this chemistry to covalently label biomolecules rich in primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins smolecule.comaip.orghellobio.comrndsystems.com. This reaction typically proceeds under mild, physiological conditions, often in aqueous buffers. The specificity of the NHS ester reaction with primary amines ensures that labeling occurs selectively at these sites, minimizing off-target conjugation smolecule.com. This direct conjugation approach is fundamental for preparing fluorescently labeled proteins, antibodies, and modified oligonucleotides for various imaging applications hellobio.comresearchgate.net. The reaction mechanism involves the nucleophilic attack of the primary amine on the NHS ester carbonyl carbon, leading to the displacement of the NHS leaving group and the formation of a robust amide linkage aip.orgresearchgate.net.

Integration of PA-JF549-Nhs with Genetically Encoded Self-Labeling Tag Systems

PA-JF549-Nhs is highly compatible with genetically encoded self-labeling tag systems, such as the HaloTag and SNAP-tag, which are widely used for site-specific protein labeling in live cells smolecule.comtocris.comrndsystems.combiorxiv.orgglpbio.comgoogle.commdpi.com. These systems involve expressing a protein of interest fused to a small peptide tag that can specifically bind to a complementary synthetic ligand. PA-JF549-Nhs can be modified or directly used as a precursor to create ligands for these tags, enabling precise labeling of target proteins within living cells with minimal perturbation to cellular function tocris.comrndsystems.comgoogle.com.

Application within the HaloTag System for Protein Labeling

The HaloTag system provides a robust platform for site-specific protein labeling. PA-JF549-Nhs can be converted into a HaloTag ligand, allowing for its covalent attachment to HaloTag fusion proteins biorxiv.orggoogle.com. This conjugation results in a complex with low background absorption and fluorescence, which can be activated by specific wavelengths of light for imaging google.com. Labeling of HaloTag proteins with PA-JF549-based ligands, either in vitro, in live cells, or in fixed cells, has demonstrated improved yields of the desired fluorescent product compared to using the free ligand, likely due to conformational restriction that favors the formation of the fluorescent photoproduct google.com. This approach has been successfully employed for single-molecule tracking (SMT) of proteins like RING1B within living cells mdpi.com, and for visualizing mitochondrial proteins google.com.

Application within the SNAP-tag System for Protein Labeling

Similarly, PA-JF549-Nhs is compatible with the SNAP-tag system, which utilizes a modified DNA repair enzyme that covalently binds to a benzylguanine (BG) derivative smolecule.comtocris.comrndsystems.combiorxiv.orgglpbio.comgoogle.com. PA-JF549-Nhs can be synthesized into PA-JF549-SNAP-tag ligands biorxiv.org. The conjugation of PA-JF549 to SNAP-tag fusion proteins has also shown enhanced photochemical outcomes, improving the efficiency of the desired fluorescent product formation google.com. This integration allows for precise labeling of proteins tagged with SNAP-tag, facilitating advanced imaging techniques in cellular contexts nih.gov.

Conjugation of PA-JF549-Nhs to Nucleic Acids and Other Specific Biomolecules

Beyond proteins, PA-JF549-Nhs can be conjugated to nucleic acids and other biomolecules that possess primary amine groups or can be chemically modified to include them.

Labeling of DNA Oligonucleotides for Chromatin Imaging

PA-JF549, often in its NHS ester form, has been conjugated to DNA oligonucleotides for applications in chromatin imaging, particularly in conjunction with transposase systems like Tn5 researchgate.netnih.govresearchgate.net. In these strategies, PA-JF549 is covalently attached to DNA oligos containing the mosaic ends of the Tn5 transposon. These labeled oligos are then reconstituted with Tn5 transposase to form active transposomes researchgate.netnih.gov. When introduced into cells, these transposomes selectively label accessible genomic sites. Subsequent photoactivation of the PA-JF549 dye allows for super-resolution imaging of chromatin accessibility, as demonstrated in techniques like 3D ATAC-PALM (Assay for Transposase-Accessible Chromatin with Photoactivated Localization Microscopy) researchgate.netnih.govresearchgate.net. This approach enables the visualization of genome topology at nanometer scales within fixed cells nih.gov.

Evaluation of Labeling Specificity, Efficiency, and Stability of PA-JF549-Nhs Conjugates

The utility of PA-JF549-Nhs in biological imaging is underpinned by its favorable labeling characteristics, including specificity, efficiency, and the photophysical properties of its conjugates.

The NHS ester chemistry provides high specificity for primary amine groups, ensuring targeted labeling of proteins and modified nucleic acids smolecule.comaip.org. When conjugated to proteins via self-labeling tags like HaloTag or SNAP-tag, PA-JF549-Nhs derivatives exhibit improved photochemical yields and reduced background fluorescence, contributing to higher signal-to-noise ratios in imaging experiments google.com. Studies comparing Tn5 transposase systems labeled with PA-JF549 to conventional methods have shown comparable efficiency and specificity in labeling accessible genomic regions nih.gov.

The inherent photophysical properties of the JF549 fluorophore, which PA-JF549-Nhs is based upon, contribute to its performance. JF549 is known for its brightness, with extinction coefficients and quantum yields that are often superior to traditional dyes like TMR and Cy3 aip.orghellobio.comrndsystems.commedchemexpress.com. PA-JF549-Nhs itself is non-fluorescent until activated by light (typically at 405 nm) tocris.comglpbio.com. Upon activation, it exhibits excitation and emission maxima around 551-553 nm and 570-573 nm, respectively rndsystems.comtocris.comrndsystems.commedchemexpress.com. The photochemical quantum yield of uncaging for PA-JF549-Nhs is reported to be 2.2%, with an improved yield upon protein conjugation tocris.comglpbio.com. This photoactivatable nature, combined with the dye's brightness and photostability, makes PA-JF549-Nhs conjugates well-suited for demanding applications such as single-molecule localization microscopy (SMLM) techniques like PALM and STORM, and for live-cell single-molecule tracking smolecule.comtocris.comglpbio.com.

Table 1: Key Photophysical and Performance Properties of PA-JF549-Nhs

| Property | Value | Source(s) |

| Fluorophore | Janelia Fluor 549 (JF549) | smolecule.comtocris.commedchemexpress.com |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | smolecule.comhellobio.comtocris.com |

| Absorption Maximum (λmax) | 549 nm | aip.orgrndsystems.commedchemexpress.com |

| Emission Maximum (λmax) | 571 nm | aip.orgrndsystems.commedchemexpress.com |

| Extinction Coefficient (ε) | 101,000 M-1cm-1 | aip.orgrndsystems.commedchemexpress.com |

| Quantum Yield (Φ) | 0.88 | aip.orgrndsystems.commedchemexpress.com |

| Photochemical Quantum Yield | 2.2% (of uncaging) | tocris.comglpbio.com |

| Brightness | ~2x brighter than TMR and Cy3 (in vitro and live-cell experiments) | hellobio.com |

| Activation Wavelength | Typically 405 nm (for photoactivation) | tocris.comglpbio.comnih.gov |

| Conjugation Target | Primary amines (e.g., lysine, N-terminus) | smolecule.comaip.orghellobio.com |

| Compatibility | HaloTag, SNAP-tag systems | smolecule.comtocris.comrndsystems.comgoogle.com |

| Application Examples | SMLM (PALM, STORM), Single-molecule tracking, Chromatin imaging | smolecule.comresearchgate.nettocris.comnih.gov |

Applications of Pa Jf549 Nhs in Super Resolution Microscopy Srm

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) with PA-JF549-Nhs

PA-JF549-Nhs is a yellow photoactivatable fluorescent dye that remains non-fluorescent until activated by a specific wavelength of light, typically around 405 nm. tocris.com This "caged" property is fundamental to its application in PALM and STORM, two major classes of single-molecule localization microscopy (SMLM). The NHS ester reactive group allows for the covalent labeling of primary amines on target proteins, ensuring specific and stable sample preparation for both fixed and live-cell imaging. tocris.com

The core principle of PALM and STORM lies in the sequential activation and localization of a sparse subset of fluorophores within a densely labeled sample. In a typical experiment using PA-JF549-Nhs, a low-power 405 nm laser is used to photoactivate a small, random fraction of the dye molecules, converting them from a non-fluorescent to a fluorescent state. nih.govresearchgate.net These activated molecules are then excited to fluoresce using a 561 nm laser, and their emitted light is captured by a sensitive detector.

Because only a sparse subset of molecules is fluorescent at any given time, their individual images (point spread functions) are optically resolvable. The center of each of these images is then calculated with high precision, typically on the order of nanometers. After localization, the activated PA-JF549-Nhs molecules are photobleached, and the cycle of activation, excitation, and localization is repeated over thousands of frames. By accumulating the precise locations of millions of individual molecules, a super-resolved image of the underlying structure is reconstructed.

The use of PA-JF549-Nhs offers significant advantages for achieving high spatial resolution and localization precision in PALM and STORM. The brightness of the photoactivated methyl-substituted JF549 contributes to a high photon count for each localized molecule, which is a key determinant of localization precision. biorxiv.org A higher number of detected photons allows for a more accurate determination of the molecule's central position.

Furthermore, the distinct separation between the activation wavelength (405 nm) and the excitation wavelength (around 551-553 nm) minimizes unintentional activation by the excitation laser, ensuring controlled and sequential activation of fluorophores. tocris.combiorxiv.org This controlled activation is crucial for maintaining the low density of fluorescent molecules required for accurate single-molecule localization. The resulting super-resolution images can reveal intricate details of cellular structures far beyond what is achievable with conventional diffraction-limited microscopy.

Single-Particle Tracking Photoactivated Localization Microscopy (sptPALM) in Live-Cell Imaging with PA-JF549-Nhs

Single-particle tracking Photoactivated Localization Microscopy (sptPALM) is a powerful extension of PALM that enables the study of molecular dynamics in living cells. janelia.orgnih.gov By combining the principles of single-molecule localization with particle tracking, sptPALM allows for the high-density mapping of single-molecule trajectories. PA-JF549-Nhs is particularly advantageous for sptPALM due to its suitability for live-cell imaging and its photoactivatable nature. tocris.com

In a sptPALM experiment, a continuous, low level of 405 nm light is used to activate a steady stream of individual PA-JF549-Nhs molecules. These activated molecules are then imaged over a time series to track their movement within the cell. The ability to control the activation rate ensures that the density of tracked particles remains low enough to follow individual trajectories without ambiguity. This technique has been successfully used to overcome the limitations of traditional single-particle tracking, allowing for the collection of several orders of magnitude more trajectories per cell. janelia.org The high photon output of the activated JF549 dye enhances the localization precision of each point in the trajectory, leading to more accurate measurements of diffusion coefficients and other dynamic parameters. biorxiv.org For multiplexed experiments, PA-JF549-Nhs can be used in conjunction with other photoactivatable dyes, such as PA Janelia Fluor® 646, to perform two-color sptPALM. tocris.com

Advanced and Hybrid SRM Techniques Employing PA-JF549-Nhs

The versatility of PA-JF549-Nhs has led to its incorporation into advanced and hybrid super-resolution imaging techniques, pushing the boundaries of what can be visualized within the cell.

A groundbreaking application of PA-JF549-Nhs is in the development of 3D ATAC-PALM (Assay for Transposase-Accessible Chromatin with Photoactivated Localization Microscopy). nih.govnih.gov This method provides super-resolution imaging of the accessible genome in situ. In this technique, a hyperactive Tn5 transposase is coupled to DNA probes conjugated with PA-JF549-Nhs. nih.govresearchgate.net This transposome complex then selectively inserts the PA-JF549-labeled DNA probes into accessible regions of chromatin within fixed cells. nih.govbiorxiv.org

Subsequent 3D PALM imaging allows for the visualization of these accessible chromatin sites with nanoscale resolution. nih.gov The photoactivation of PA-JF549 with a 405 nm laser enables the precise localization of individual labeled DNA probes, revealing the three-dimensional organization of the accessible genome. researchgate.net This approach has been instrumental in identifying spatially segregated accessible chromatin domains (ACDs) and understanding the role of proteins like CTCF in organizing chromatin structure. nih.govresearchgate.net

To extend the capabilities of 3D ATAC-PALM to image larger volumes with high spatiotemporal resolution and minimal phototoxicity, it has been synergistically combined with lattice light sheet microscopy. nih.govresearchgate.netnih.gov Lattice light sheet microscopy utilizes a thin sheet of light to excite fluorescence only within the focal plane, which significantly reduces photodamage and allows for rapid volumetric imaging. nih.govjanelia.org

In the context of 3D ATAC-PALM, cells labeled with the Tn5 PA-JF549 transposome are imaged using a lattice light sheet microscope. nih.govresearchgate.net This combination enables the acquisition of high-resolution 3D localization data of accessible chromatin across entire nuclei. A cylindrical lens is often introduced into the optical path to precisely determine the z-coordinates of individual molecules based on the ellipticity of their fluorescent signal. nih.govresearchgate.net This powerful hybrid imaging technique has provided unprecedented insights into the 3D topology of the accessible genome. nih.gov

Photophysical Properties of PA-JF549

| Property | Value | Reference |

| Excitation Maximum (Activated) | 551 - 553 nm | tocris.com |

| Emission Maximum (Activated) | 570 - 573 nm | tocris.com |

| Activation Wavelength | 405 nm | tocris.com |

| Photochemical Quantum Yield of Uncaging | 2.2% | tocris.com |

Strategies for Multi-Color Super-Resolution Imaging Utilizing PA-JF549-Nhs

Multi-color SRM allows for the simultaneous visualization of multiple targets within a single cell, providing crucial spatial and temporal information about their interactions and co-localization. The unique photoactivatable nature of PA-JF549-Nhs, which remains non-fluorescent until activated by a specific wavelength of light, makes it an excellent candidate for such applications. The primary strategy for multi-color imaging with PA-JF549-Nhs involves pairing it with other photoactivatable probes that have spectrally distinct emission profiles.

A prominent and well-documented strategy is the combination of PA-JF549-Nhs with PA-JF646-Nhs for two-color super-resolution microscopy, particularly in the context of single-particle tracking Photoactivated Localization Microscopy (sptPALM). biorxiv.orgtocris.com Both of these photoactivatable Janelia Fluor dyes can be activated by a 405 nm laser, simplifying the experimental setup. tocris.com Once activated, they exhibit well-separated emission maxima, with PA-JF549 fluorescing in the yellow-orange region of the spectrum and PA-JF646 in the far-red region. This spectral separation is fundamental to minimizing crosstalk, where the signal from one fluorophore bleeds into the detection channel of the other.

Simultaneous Two-Color Imaging

A powerful approach for studying dynamic processes is the simultaneous imaging of two different molecular species. Research has demonstrated the feasibility of simultaneous two-color sptPALM in live cells using PA-JF549-Nhs and PA-JF646-Nhs. In one notable study, researchers tracked the dynamics of the transcription factor Sox2, labeled with a PA-JF549-HaloTag ligand, and histone H2B, labeled with a PA-JF646-SNAP-tag ligand. biorxiv.org This simultaneous tracking was achieved using a custom-built microscope equipped with multiple cameras. biorxiv.org This setup allows for the spatial separation of the emission signals from the two fluorophores, directing each to a dedicated camera, thereby effectively reducing spectral crosstalk.

The successful implementation of simultaneous multi-color imaging with PA-JF549-Nhs relies on a carefully designed optical setup. Key components include dichroic mirrors and emission filters that are specifically chosen to direct the activation and excitation laser beams to the sample and to separate the emitted fluorescence from each probe.

| Fluorophore | Activation Wavelength (nm) | Excitation Maximum (nm) | Emission Maximum (nm) |

|---|---|---|---|

| PA-JF549-Nhs | 405 | 551 - 553 | 570 - 573 |

| PA-JF646-Nhs | 405 | 649 - 651 | 663 - 665 |

Managing Spectral Crosstalk

While the spectral separation between PA-JF549-Nhs and PA-JF646-Nhs is significant, the potential for spectral bleed-through, where the emission of one dye is detected in the channel intended for the other, must be carefully managed for accurate multi-color analysis. evidentscientific.com The broad emission spectra of fluorescent dyes can lead to this phenomenon, potentially causing false co-localization signals. evidentscientific.com

Strategies to mitigate spectral crosstalk include:

Optimized Filter Selection: The use of narrow bandpass emission filters tailored to the specific emission peaks of each fluorophore is crucial.

Sequential Excitation and Detection: In some applications, sequential imaging can be employed. Here, one fluorophore is activated, imaged, and then photobleached before the second fluorophore is activated and imaged. This temporal separation eliminates spectral crosstalk but is not suitable for studying dynamic interactions in real-time.

Multi-Camera Detection: As mentioned earlier, employing multiple cameras, each dedicated to a specific spectral range, provides a hardware-based solution to effectively separate the emission signals and minimize crosstalk.

| Parameter | PA-JF549-Nhs Channel | PA-JF646-Nhs Channel |

|---|---|---|

| Activation Laser | 405 nm | |

| Excitation Laser | ~561 nm | ~647 nm |

| Dichroic Mirror | Multi-edge dichroic for reflecting excitation lasers and passing emission | |

| Emission Filter | Bandpass filter centered around 580-620 nm | Bandpass filter centered around 660-700 nm |

| Detection | Dedicated EMCCD or sCMOS camera | Dedicated EMCCD or sCMOS camera |

The continued development of photoactivatable probes and sophisticated imaging systems will further expand the possibilities for multi-color super-resolution microscopy. The favorable photophysical properties of PA-JF549-Nhs, particularly when paired with spectrally distinct partners like PA-JF646-Nhs, solidify its role as a valuable tool for dissecting complex biological machinery at the molecular level.

Investigation of Cellular Dynamics and Molecular Interactions Using Pa Jf549 Nhs

Single-Molecule Tracking (SMT) of Proteins and Other Biomolecules in Living Systems

PA-JF549-Nhs is a photoactivatable dye, meaning it remains non-fluorescent until activated by a specific wavelength of light (typically around 405 nm). tocris.com This property is ideal for single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM), as it allows for the sequential activation and imaging of a sparse subset of labeled molecules, preventing their signals from overlapping. smolecule.com The N-hydroxysuccinimide (NHS) ester group on the dye enables it to covalently bond to primary amines on target proteins. smolecule.com This stable labeling, combined with the high brightness and photostability of the activated Janelia Fluor 549 dye, makes it exceptionally well-suited for tracking the movement of single biomolecules in real-time within the complex environment of a living cell. tocris.commedchemexpress.com

The ability to track individual proteins provides direct insight into their function and the cellular compartments where they reside. By labeling specific proteins with PA-JF549-Nhs, often in conjunction with self-labeling protein tags like HaloTag or SNAP-tag, researchers can visualize their precise location and follow their dynamic trajectories. tocris.com

A notable example is the study of transcription factor dynamics. The transcription factor Sox2, endogenously tagged with a HaloTag and labeled with a PA-JF549 dye, has been tracked in living mouse embryonic stem cells. berkeley.edunih.gov These SMT studies have revealed that Sox2 molecules spend the majority of their time (~97%) diffusing stochastically through the nucleus in a trial-and-error search for their target DNA binding sites. nih.gov Furthermore, live-cell imaging has shown that while many transcription factors were thought to be excluded from condensed chromatin during cell division, proteins like Sox2 remain dynamically associated with mitotic chromosomes, a process known as mitotic bookmarking. nih.gov This dynamic interaction is more transient than in interphase and is crucial for re-establishing the cell's transcriptional program after division. nih.gov

Another application involves monitoring protein localization to specific organelles. Researchers have labeled the outer mitochondrial membrane protein TOMM20 with a HaloTag and the corresponding JF549 dye. bruker.combruker.com This approach allows for the visualization of not only the structure of mitochondria but also the diffusion of single TOMM20 proteins within the mitochondrial membrane. bruker.com Tracking these individual proteins provides data on how their movement changes as mitochondria undergo dynamic processes like fusion and fission. bruker.combruker.com

Beyond tracking individual molecules, SMT with PA-JF549-Nhs enables the direct observation of protein-protein interactions. By labeling two different proteins with distinct photoactivatable dyes (e.g., PA-JF549 and PA-JF646), it is possible to simultaneously track their movement and identify when they co-localize, indicating a binding event. tocris.com This allows for the measurement of key kinetic parameters, such as association and dissociation rates, in living cells. researchgate.net

This method has been effectively applied to dissect signaling pathways. In a study of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, the protein Son of sevenless (SOS) was fused to a Halo-tag and labeled with PA-JF549. nih.gov Upon stimulation with EGF, researchers could track the dynamic recruitment of individual SOS molecules to the plasma membrane. nih.gov By simultaneously tracking another protein, Grb2, labeled with a different dye, they could observe the formation of Grb2-SOS complexes, providing direct evidence and spatial resolution of this critical step in the signaling pathway. nih.gov

The stoichiometry of protein complexes can also be investigated. For instance, understanding the assembly of viral particles like HIV-1 involves determining how many Gag polyprotein monomers come together. uni-muenchen.de Fluorescence-based methods, including single-molecule techniques, are essential for studying the kinetics and stoichiometry of such assembly processes at the plasma membrane of the host cell. uni-muenchen.de The brightness of dyes like JF549 is a key advantage in these experiments, where counting the number of molecules in a complex is required. uni-muenchen.de

Functional Studies of Intracellular Processes in Live Cells

The insights gained from tracking single molecules with PA-JF549-Nhs extend to a broader understanding of complex intracellular processes. From the regulation of gene expression to the dynamic architecture of organelles, this tool provides a window into the functional mechanics of the cell.

The organization of chromatin and the behavior of transcription factors (TFs) are fundamental to gene regulation. SMT studies using PA-JF549-Nhs have provided detailed kinetic data on TF-DNA interactions. For the pluripotency factor Sox2, researchers have measured distinct residence times at its specific DNA target sites versus nonspecific sites, offering a quantitative look at its target search mechanism. nih.govwordpress.com These studies reveal that TFs like Sox2 and Oct4 bind transiently to their targets, with dwell times on the order of seconds. nih.gov

A groundbreaking technique known as 3D ATAC-PALM utilizes PA-JF549 to visualize the accessible genome. In this method, the dye is conjugated to the Tn5 transposon, an enzyme that inserts DNA into open, accessible regions of chromatin. By photoactivating the PA-JF549 probes, researchers can generate a super-resolution map of all accessible chromatin sites, revealing spatially segregated "accessible chromatin domains" (ACDs). This has provided unprecedented insight into the 3D structure of the genome and how it is organized by architectural proteins.

Table 1: Research Findings on Transcription Factor Sox2 Dynamics Using Single-Molecule Tracking

| Parameter | Finding | Reference |

| Target Search Mechanism | Employs a 3D diffusion-dominant, trial-and-error process. | nih.gov |

| State Occupancy | ~97% of molecules are in a diffusing state; ~3% are specifically bound. | nih.gov |

| Residence Time (Nonspecific) | ~0.7-0.8 seconds. | nih.govwordpress.com |

| Residence Time (Specific) | ~12 seconds. | nih.govwordpress.com |

| Mitotic Association | Remains dynamically associated with condensed chromosomes during mitosis. | nih.gov |

Understanding how cells respond to external stimuli requires observing the dynamic molecular events of signaling pathways. As mentioned previously, PA-JF549-Nhs has been instrumental in studying the EGFR pathway. By labeling the signaling protein SOS with PA-JF549-HaloTag, researchers confirmed its dynamic recruitment to the plasma membrane upon EGFR activation. nih.gov Simultaneous two-color tracking showed the correlated recruitment and interaction of SOS with the adaptor protein Grb2. nih.gov This direct visualization of single-molecule events in living cells provides a detailed picture of signal transduction, revealing spatial localization and the timing of molecular interactions that are averaged out in traditional biochemical assays. nih.gov

PA-JF549-Nhs can be used to visualize and track entire organelles by labeling specific, abundant proteins within them. The labeling of the mitochondrial protein TOMM20 with a dense concentration of a JF549 dye serves as a contextual marker to reconstruct and track the movement of mitochondria over time. bruker.com This allows for the study of dynamic mitochondrial processes, such as fusion and fission, while simultaneously tracking the diffusion of individual proteins within the organelle's membrane. bruker.com

Similarly, labeling nuclear proteins provides a means to study the nucleus. By expressing Halo-tagged Sox2 and labeling with PA-JF549, researchers have visualized the enrichment of this transcription factor on condensed chromosomes during mitosis, offering a method to track these structures in living cells and study the partitioning of key factors during cell division. nih.gov These applications demonstrate the versatility of PA-JF549-Nhs in moving from single-molecule observations to the dynamics of larger, subcellular structures.

Table 2: Photophysical Properties of PA-JF549-Nhs

| Property | Value | Reference |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | tocris.com |

| Activation Wavelength | ~405 nm | tocris.com |

| Excitation Maximum (post-activation) | 551 - 553 nm | tocris.com |

| Emission Maximum (post-activation) | 570 - 573 nm | tocris.com |

| Cell Permeability | Yes | medchemexpress.com |

| Primary Application | Single-molecule tracking (sptPALM), Super-resolution microscopy | tocris.com |

Quantitative Methodologies for Analyzing Biomolecular Dynamics

The photoactivatable nature of PA-JF549-Nhs makes it an exceptional tool for quantitative analysis of biomolecular dynamics within living cells. tocris.comrndsystems.com By stochastically activating a small subset of molecules at a time, researchers can track individual proteins and complexes, revealing dynamic processes that are obscured in ensemble measurements. biorxiv.orgaip.org This enables the application of powerful quantitative methodologies to dissect complex biological phenomena.

Determination of Diffusion Coefficients and Mapping of Mobility States

A primary application of PA-JF549-Nhs in studying molecular dynamics is the determination of diffusion coefficients (D), a measure of a molecule's random thermal motion. Single-particle tracking (SPT) experiments, particularly single-particle tracking photoactivated localization microscopy (sptPALM), leverage PA-JF549-Nhs to follow the movement of individual biomolecules over time. biorxiv.orgbio-techne.com

Methodologies for calculating diffusion coefficients from these tracking data include analyzing the Mean Squared Displacement (MSD) or the Time-Averaged Mean Squared Displacement (TAMSD) of molecular trajectories. biorxiv.org However, for molecules exhibiting anomalous diffusion, TAMSD analysis can provide a less biased estimation. biorxiv.org More sophisticated analytical frameworks, such as Spot-On, analyze the distribution of molecular displacements to distinguish between different mobility states (e.g., freely diffusing, transiently bound, and stably bound). nih.gov This allows for the resolution of distinct populations of molecules based on their dynamic behavior. nih.gov For instance, in a study of SWI/SNF remodeler subunits in live HeLa cells, fast-tracking at 5.5 ms (B15284909) per frame resolved three distinct mobility states. nih.gov

These analyses can generate detailed maps of apparent diffusion coefficients across cellular compartments, providing a visual representation of mobility states and how they vary spatially. google.com This mapping reveals areas of confinement or free diffusion, offering insights into the local environment and interaction landscape of the labeled molecule.

Table 1: Diffusion Coefficients of SWI/SNF Subunits Determined Using JF₅₄₉ Labeling and Single-Molecule Tracking This table presents data from a study quantifying the intranuclear dynamics of three key subunits of the human SWI/SNF remodeler complex in live HeLa cells. The analysis resolved three distinct mobility states: a fast-diffusing population (unincorporated subunits) and two slower modes corresponding to the diffusion and chromatin-binding of assembled complexes. nih.gov

| Subunit | Mobility State | Mean Diffusion Coefficient (D) (µm²/s) |

| BAF57 | Fast (Unincorporated) | ~3.8 |

| Slow (Assembled Complex Diffusion) | ~0.57 | |

| Slower (Assembled Complex Binding) | ~0.08 | |

| BAF155 | Fast (Unincorporated) | ~2.8 |

| Slow (Assembled Complex Diffusion) | ~0.50 | |

| Slower (Assembled Complex Binding) | ~0.06 | |

| BRG1 | Fast (Unincorporated) | ~2.8 |

| Slow (Assembled Complex Diffusion) | ~0.50 | |

| Slower (Assembled Complex Binding) | ~0.07 |

Spatiotemporal Characterization of Molecular Events and Complex Formation

PA-JF549-Nhs is instrumental in dissecting the "where and when" of molecular events, such as the assembly and disassembly of protein complexes. Its utility in multicolor SMT experiments allows for the simultaneous tracking of different molecules, providing direct evidence of their interactions. bio-techne.comnih.gov

A significant application is in deciphering signaling pathways. For example, researchers have used PA-JF549-Nhs to label the protein Son of sevenless (SOS) to study its recruitment during EGFR signaling. nih.govpnas.org By co-expressing Halo-tagged SOS labeled with PA-JF549-Nhs and delivering Grb2 labeled with a different colored dye, studies have visualized the dynamic recruitment of SOS to Grb2, which had previously been recruited to activated EGFR on the cell membrane. nih.govpnas.org This dual-color imaging revealed that Grb2 and SOS predominantly form relatively stable clusters upon EGFR activation, suggesting their co-assembly into higher-order signaling structures. pnas.org

Similarly, PA-JF549-Nhs has been used to investigate the organization of the nucleus. In one study, the transcription factor Sox2 was labeled with a PA-JF549 ligand, while the histone protein H2B was labeled with a spectrally distinct photoactivatable dye (PA-JF646). biorxiv.org This allowed for simultaneous tracking of both proteins, enabling the mapping of their relative positions and providing insights into how transcription factors navigate the chromatin landscape. biorxiv.org Another study used JF549 to label proteins interacting with Xist RNA, revealing that Xist RNA nucleates the formation of dynamic, local protein compartments called supramolecular complexes (SMACs) to mediate gene silencing. nih.gov The ability to track individual proteins within these compartments provides a quantitative understanding of the transient interactions that drive their function. nih.gov

Table 2: Research Findings on Molecular Interactions Using PA-JF549-Nhs This table summarizes key findings from studies that used PA-JF549-Nhs to characterize complex molecular events and interactions in living cells.

| Research Area | Labeled Molecule(s) | Key Finding | Reference(s) |

| EGFR Signaling Pathway | SOS-HaloTag-JF549 and Grb2-AF647 | Demonstrated dynamic recruitment of SOS to membrane-bound Grb2 upon EGFR activation. Revealed that Grb2 and SOS form stable clusters, suggesting co-assembly into higher-order signaling complexes. | nih.gov, pnas.org |

| Nuclear Organization & Transcription | HaloTag-Sox2 labeled with PA-JF549 ligand and H2B-SNAP-tag labeled with PA-JF646 | Enabled simultaneous tracking of a transcription factor (Sox2) and a core chromatin component (H2B), allowing for mapping of their relative locations and interactions within the nucleus. | biorxiv.org |

| X Chromosome Inactivation | Xist-interacting proteins (e.g., SPEN, CIZ1) labeled with JF549 | Showed that Xist RNA forms a slowly exchanging core that nucleates dynamic "supramolecular complexes" (SMACs) of interacting proteins, which mediate gene silencing through transient binding events. | nih.gov |

| Biomolecular Clustering | Various proteins labeled with PA-JF549 | Provided a framework for quantitatively accounting for fluorophore blinking properties in PALM experiments to allow for robust evaluation of molecular clustering. | nih.gov |

Methodological Considerations and Performance Benchmarking for Pa Jf549 Nhs

Optimization of Photoactivation and Imaging Acquisition Parameters for PA-JF549-Nhs

The utility of PA-JF549-Nhs hinges on its photoactivatable properties, requiring specific parameters for optimal imaging. The dye is inherently non-fluorescent until exposed to specific wavelengths of light, typically in the ultraviolet or violet spectrum smolecule.comtocris.comrndsystems.comglpbio.com.

Photoactivation Wavelengths and Power: PA-JF549-Nhs can be activated by light sources such as 365 nm or 405 nm lasers smolecule.comtocris.comrndsystems.comglpbio.combiorxiv.orgbiorxiv.org. For single-particle tracking (SPT) applications, precise control over the activation laser power is crucial. The goal is to activate only a sparse subset of molecules at any given time to resolve individual particle positions. Studies suggest using a continuous, low-intensity 405 nm photo-activation, starting with power levels between 0.1% and 1%, and adjusting based on the specific sample and desired density of activated molecules biorxiv.orgbiorxiv.org. This controlled activation helps in determining the optimal background-to-sample contrast biorxiv.org.

Imaging Acquisition: For live-cell imaging, maintaining physiological conditions is paramount. Samples are typically kept in an incubation chamber at 37°C (potentially with 5% CO2) and protected from light during data acquisition biorxiv.org. The angle of the illumination laser, particularly for techniques like Highly Inclined and Laminated Optical sheet (HILO) microscopy, should be set and maintained consistently throughout the experiment biorxiv.orgbiorxiv.org. It is also recommended to use the microscope's z-stack stabilizer function to ensure consistent focus biorxiv.org. Initial laser power settings should be established before commencing imaging, with careful consideration given to balancing signal quality with potential phototoxicity and photobleaching biorxiv.orgbiorxiv.org.

Table 1: Photoactivation and Acquisition Parameters for PA-JF549-Nhs

| Parameter | Value | Notes |

| Activation Wavelength | 365 nm or 405 nm | Light source required for fluorescence emission. |

| Activation Power (SPT) | Low, sample-dependent (e.g., 0.1-1%) | Crucial for sparse activation and single-molecule resolution. |

| Initial State | Non-fluorescent | Fluorescence is induced upon light activation. |

| Photochemical Quantum Yield of Uncaging | 2.2% | Improves upon protein conjugation. |

| Incubation Temperature | 37°C (for live cells) | Standard physiological temperature for cell-based assays. |

| Laser Angle | Consistent throughout acquisition | Important for maintaining imaging geometry (e.g., HILO). |

| Focus Stabilization | Recommended (e.g., Perfect Focus System) | Ensures consistent image quality over time. |

| Background Contrast | Optimized via activation power and laser settings | Minimizing background auto-fluorescence enhances signal-to-noise ratio. |

Intrinsic Photostability and Photobleaching Characteristics of Activated PA-JF549-Nhs Conjugates

Janelia Fluor dyes, including PA-JF549-Nhs, are engineered for superior photostability compared to many traditional fluorophores janelia.orgnovusbio.comnih.govtocris.com. This characteristic is vital for long-term imaging experiments and single-molecule tracking, where fluorophores must emit photons reliably over extended periods.

Studies analyzing fluorophore blinking characteristics have shown that PA-JF549 has a twofold reduced off-time compared to PS-CFP2 and generally lower blinking tendencies than some other photoactivatable dyes like CAGE635 nih.gov. This reduced blinking and improved photon emission contribute to more robust and reliable single-molecule detection and tracking.

Table 2: Photostability and Blinking Characteristics

| Parameter | PA-JF549-HaloTag Ligand | TMR-HaloTag Ligand (Comparison) | Notes |

| Mean Photon Yield/Particle/Frame | 162 | 103 | Higher yield indicates greater brightness and photon emission. |

| Mean Localization Error (σ) | 45 nm | 54 nm | Lower error signifies improved positional accuracy in localization. |

| Off-time (t_off) relative to PS-CFP2 | Twofold reduced | N/A | Indicates more frequent or sustained fluorescence emission. |

| Blinking (Gaps per trace, g) | Lower than CAGE635 | N/A | Suggests a more consistent fluorescence signal with fewer interruptions. |

| General Photostability | High | N/A | Compared favorably to older fluorophores. |

Strategies for Minimizing Non-Specific Binding and Background Fluorescence in PA-JF549-Nhs Imaging

Minimizing non-specific binding and background fluorescence is critical for achieving high signal-to-noise ratios and accurate localization in PA-JF549-Nhs imaging.

Labeling Specificity: The NHS ester group on PA-JF549-Nhs reacts covalently with primary amines present on target biomolecules, such as proteins. This targeted conjugation ensures that the fluorophore is specifically attached to the molecule of interest smolecule.com. For genetically encoded labeling systems like HaloTag or SNAP-tag, the dye is conjugated to a specific protein tag, further enhancing specificity smolecule.combio-techne.combiorxiv.orgtocris.comrndsystems.comglpbio.combiorxiv.orgbiorxiv.orgtocris.comtocris.combio-techne.com.

Background Reduction: A key advantage of PA-JF549-Nhs is its photoactivatable nature; it remains non-fluorescent until specifically activated by light smolecule.comtocris.comrndsystems.comglpbio.com. This "off" state prior to activation significantly reduces background fluorescence from unbound dye or autofluorescence, allowing for precise spatial and temporal control of signal generation. Furthermore, PA-JF549-Nhs exhibits low background staining bio-techne.com. To confirm the absence of significant background fluorescence and to rule out false positives, it is recommended to perform control experiments using a non-tagged system or a negative control dye biorxiv.org. Careful optimization of activation laser power and imaging parameters also helps in distinguishing true signals from background noise biorxiv.orgbiorxiv.org.

Multiplexing Capabilities and Spectral Compatibility with Other Fluorescent Probes

The development of a palette of Janelia Fluor dyes with distinct spectral properties facilitates multiplexed imaging, allowing researchers to simultaneously track multiple biomolecules within the same sample. PA-JF549-Nhs, with its yellow emission spectrum (excitation ~549-553 nm, emission ~570-573 nm), can be effectively combined with other probes.

PA-JF549 can be multiplexed with photoactivatable PA Janelia Fluor 646 (PA-JF646) for two-color SPT experiments, utilizing their distinct spectral profiles and photoactivation characteristics smolecule.comtocris.comrndsystems.combio-techne.com. Other Janelia Fluor dyes, such as JF525 and JF635, are also designed for multiplexing tocris.com.

To aid in experimental design, resources like the Janelia Fluor Spectra Viewer are available, allowing users to assess spectral overlap and compatibility with other common fluorophores rndsystems.comtocris.comtocris.combio-techne.comrndsystems.combio-techne.com. This tool is invaluable for selecting appropriate excitation and emission filters and optimizing acquisition settings to minimize cross-talk between different fluorescent channels.

Table 3: Spectral Properties and Multiplexing Compatibility

| Fluorophore | Emission Color | Excitation Max (λ_abs) | Emission Max (λ_em) | Compatible Multiplexing Partners (Examples) | Notes |

| PA-JF549-Nhs | Yellow | ~549-553 nm | ~570-573 nm | PA-JF646, JF525, JF635 | Photoactivatable, suitable for PALM/SPT. |

| Janelia Fluor 646 (JF646) | Red/Far-Red | ~646-651 nm | ~663-679 nm | PA-JF549, JF549 | Can be photoactivatable (PA-JF646) or spontaneously blinking. Offers low background fluorescence. |

| Janelia Fluor 525 (JF525) | Yellow | ~525 nm | ~549 nm | JF635 | Suitable for dSTORM. |

| Janelia Fluor 635 (JF635) | Red | ~635 nm | ~655 nm | JF525 |

Compound Name List:

PA-JF549-Nhs

Janelia Fluor 549 (JF549)

PA Janelia Fluor 549, NHS ester

PA Janelia Fluor 549, SE

Janelia Fluor 646 (JF646)

PA Janelia Fluor 646, NHS ester

PA Janelia Fluor 646, SE

Janelia Fluor 525, NHS ester

Janelia Fluor 635, NHS ester

Janelia Fluor 549 Tetrazine

Janelia Fluor 646 Tetrazine

TMR-HaloTag ligand

HaloTag

SNAP-tag

PS-CFP2

mEOS3.2

CAGE635

Comparative Research and Performance Assessment of Pa Jf549 Nhs with Other Probes

Comparative Analysis with Photoactivatable Fluorescent Proteins (e.g., mEos3.2) in Single-Molecule Applications

Genetically encoded fluorescent proteins like mEos3.2 offer the distinct advantage of direct genetic fusion to a protein of interest, ensuring high labeling specificity. nih.gov However, synthetic organic dyes such as PA-JF549 often exhibit superior photophysical properties, which can translate to higher quality data in single-molecule applications. researchgate.net

In direct comparisons for single-particle tracking photoactivated localization microscopy (sptPALM), PA-JF549 has demonstrated significant improvements in both brightness and photostability over mEos3.2. biorxiv.orgbiorxiv.org When tracking the transcription factor Sox2 in mouse embryonic stem cells, PA-JF549-HaloTag conjugates yielded a median of 120.7 photons per particle per frame, which is substantially higher than the 70.9 photons observed for mEos3.2. biorxiv.org This increased brightness directly contributes to longer track lengths, with PA-JF549 achieving a mean track duration of 0.20 seconds compared to 0.07 seconds for mEos3.2. biorxiv.org

For fixed-cell PALM, the superior photon output of PA-JF549-HaloTag results in a median of 636.6 photons per localization event per frame, a significant increase from the 266.8 photons per event for mEos3.2. biorxiv.org This leads to a notable improvement in localization precision, with a median precision of 13.5 nm for PA-JF549 compared to 20.2 nm for mEos3.2. biorxiv.orgbiorxiv.org In some experiments, PA-JF549 has been shown to emit up to seven times more photons than mEos3.2. biorxiv.org

| Parameter | PA-JF549-HaloTag | mEos3.2 |

|---|---|---|

| Median Photons/Particle/Frame (sptPALM) | 120.7 | 70.9 |

| Mean Track Length (sptPALM) | 0.20 s | 0.07 s |

| Median Photons/Localization/Frame (PALM) | 636.6 | 266.8 |

| Median Localization Precision (PALM) | 13.5 nm | 20.2 nm |

Performance Comparison with Other Organic Dyes and Caged Fluorophores (e.g., TMR, Cy3, Abberior CAGE 635)

The landscape of organic dyes for single-molecule imaging is diverse, with each probe offering a unique set of characteristics. Tetramethylrhodamine (B1193902) (TMR) and Cyanine3 (Cy3) are well-established fluorophores, but the Janelia Fluor dyes, including PA-JF549, were developed to offer enhanced brightness and photostability. janelia.orgbiorxiv.org

In single-particle tracking experiments, PA-JF549-HaloTag ligands have shown a higher photon yield per particle per frame (mean = 162) compared to TMR-HaloTag ligands (mean = 103). biorxiv.org This translates to a better mean localization error of 45 nm for PA-JF549, compared to 54 nm for TMR. biorxiv.org The superior brightness of the Janelia Fluor dyes over classic fluorophores like TMR and Cy3 is a key advantage in demanding single-molecule imaging scenarios. janelia.org

Abberior CAGE 635 is another photoactivatable ("caged") dye designed for single-molecule photoswitching microscopy. abberior.shop While operating in a different spectral region (red-emitting), it shares the principle of photoactivation with PA-JF549. Abberior CAGE 635 has a high extinction coefficient and quantum yield, making it a bright fluorophore upon uncaging. abberior.shop A direct quantitative comparison of blinking characteristics under high power density has been performed between PA-JF549 and Abberior CAGE 635, providing valuable data for optimizing imaging conditions for each probe. researchgate.net

| Probe | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| PA-JF549 (activated) | 551-553 | 570-573 | High brightness and photostability, photoactivatable. tocris.com |

| TMR | ~555 | ~580 | Well-established, but lower photon yield than PA-JF549. biorxiv.org |

| Cy3 | ~550 | ~570 | Commonly used, but Janelia Fluor dyes are generally brighter and more photostable. janelia.org |

| Abberior CAGE 635 (activated) | 630 | 647 | Red-emitting photoactivatable dye with high quantum efficiency. abberior.shop |

Differential Performance Assessment Against Non-Photoactivatable Janelia Fluor Dyes (e.g., JF549)

The primary difference between PA-JF549-Nhs and its parent compound, JF549-Nhs, lies in the photoactivatable caging group. This modification renders PA-JF549 initially non-fluorescent, a crucial feature for techniques like PALM and sptPALM where the sequential activation of single molecules is required. biorxiv.orgbiorxiv.org

Upon photoactivation, PA-JF549 yields a fluorophore with photophysical properties that are very similar to the parent JF549. The activated form of PA-JF549 retains approximately 88% of the brightness of JF549. scispace.com The quantum yield of the activated PA-JF549 is 0.80, slightly lower than the 0.88 of the parent JF549. scispace.combio-techne.com Similarly, the extinction coefficient of the activated PA-JF549 is 98,300 M⁻¹cm⁻¹, compared to 101,000 M⁻¹cm⁻¹ for JF549. scispace.combio-techne.com This slight reduction in brightness is a trade-off for the temporal control over fluorescence afforded by photoactivation.

The advantage of using a photoactivatable probe like PA-JF549 over a constitutively active dye like JF549 in single-particle tracking is the ability to overcome the challenges of controlling the "on" state of the fluorophore and the initial loss of dyes under high excitation power. biorxiv.org With PA-JF549, a low level of 405 nm light can be used to controllably activate a sparse population of molecules from the entire available pool. biorxiv.org

| Parameter | PA-JF549 (activated) | JF549 |

|---|---|---|

| Quantum Yield | 0.80 | 0.88 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 98,300 | 101,000 |

| Fluorescence State | Photoactivatable (initially off) | Constitutively active (always on) |

Strategic Considerations for Fluorescent Probe Selection based on Specific Experimental Demands

The choice of a fluorescent probe is a critical decision in the design of a super-resolution or single-molecule imaging experiment. Several factors must be considered to achieve optimal results. aatbio.comfluorofinder.com

Brightness and Photostability: For single-molecule localization, brighter probes that emit a high number of photons before photobleaching lead to better localization precision. nih.gov Organic dyes like PA-JF549 generally offer superior brightness and photostability compared to fluorescent proteins. researchgate.netfrontiersin.org

Labeling Strategy and Specificity: Fluorescent proteins offer the highest labeling specificity through genetic encoding. nih.gov However, self-labeling tags like HaloTag and SNAP-tag, used in conjunction with probes like PA-JF549-Nhs, provide a versatile and highly specific alternative for labeling proteins in live cells. biorxiv.org

Imaging Modality: For techniques that rely on the temporal separation of single-molecule emissions, such as PALM and sptPALM, photoactivatable probes like PA-JF549 are essential. biorxiv.orgtocris.com For other techniques like STED or dSTORM, constitutively fluorescent dyes with specific photoswitching properties may be more suitable. bio-techne.com

Multicolor Imaging: The availability of spectrally distinct photoactivatable probes is crucial for multicolor experiments. PA-JF549 can be multiplexed with other photoactivatable Janelia Fluor dyes, such as PA-JF646, for two-color sptPALM. tocris.com

Cell Permeability: For live-cell imaging of intracellular targets, the probe must be cell-permeable. The Janelia Fluor dyes, including PA-JF549, are designed to readily cross cell membranes. janelia.org

Ultimately, the ideal probe for a given experiment will depend on a careful consideration of the biological question, the imaging technique employed, and the specific characteristics of the available fluorophores.

Emerging Applications and Future Research Directions for Pa Jf549 Nhs

Development and Characterization of Novel PA-JF549-Nhs Derivatives and Analogs

The development of the Janelia Fluor (JF) series of dyes, including the JF549 fluorophore that constitutes PA-JF549-Nhs, marked a significant advancement in fluorescent probe technology. The key innovation lies in the incorporation of a four-membered azetidine (B1206935) ring in place of the traditional N,N-dimethylamino groups found in classic rhodamine dyes. hhmi.org This structural modification enhances the quantum yield, brightness, and photostability of the fluorophore. janelia.org

Researchers have further expanded the utility of the JF549 scaffold by creating a palette of derivatives with finely tuned spectral and chemical properties. By introducing different substituents to the azetidine ring, it is possible to rationally modulate the dye's absorption and emission wavelengths, as well as its equilibrium between the fluorescent zwitterionic form and the non-fluorescent, colorless lactone form. nih.gov This fine-tuning allows for the creation of fluorophores optimized for specific applications, from "no-wash" imaging to deep-tissue imaging in living animals. janelia.org

For instance, the replacement of the xanthene oxygen in JF549 with a quaternary carbon results in the carborhodamine Janelia Fluor 608 (JF608), which exhibits a significant red-shift in its spectral properties. nih.gov A further shift into the far-red can be achieved with the Si-rhodamine strategy, yielding Janelia Fluor 646 (JF646). nih.gov Conversely, replacing one of the azetidine groups with an oxygen atom produces the rhodol Janelia Fluor 519 (JF519), which has a shorter wavelength emission. nih.gov

| Derivative Name | Excitation Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Structural Modification | Reference |

|---|---|---|---|---|---|

| JF519 | 519 | 546 | 0.85 | Replacement of one azetidine group with an oxygen atom | nih.gov |

| JF549 | 549 | 571 | 0.88 | Core azetidinyl rhodamine structure | nih.gov |

| JF608 | 608 | 631 | 0.67 | Replacement of xanthene oxygen with a quaternary carbon | nih.gov |

| JF646 | 646 | 664 | 0.54 | Incorporation of a silicon atom in the xanthene ring | nih.gov |

These novel derivatives and analogs of PA-JF549-Nhs are not only expanding the available color palette for multicolor imaging but are also enabling new experimental possibilities in live-cell and in vivo imaging.

Integration of PA-JF549-Nhs with Correlative Light and Electron Microscopy (CLEM) Approaches

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy for identifying specific molecules with the high-resolution structural information provided by electron microscopy. biorxiv.org A significant challenge in CLEM is the preservation of fluorescence during the harsh chemical fixation and resin embedding procedures required for electron microscopy. biorxiv.org Most fluorescent proteins and many synthetic dyes lose their fluorescence under these conditions. biorxiv.org

Recent studies have demonstrated the exceptional suitability of Janelia Fluor dyes, including JF549, for in-resin CLEM. biorxiv.org These dyes are significantly more resistant to the chemical and physical stresses of EM sample preparation compared to other fluorophores. In a comparison of various fluorescent dyes, JF549 and its derivatives, JFX549 and JFX554, were among the few that retained their fluorescence after being embedded in EPON resin. biorxiv.org This resilience is attributed to the inherent stability of the rhodamine scaffold with the azetidine substitutions. biorxiv.org

The ability to perform super-resolution fluorescence imaging directly on thin resin sections containing well-preserved ultrastructure opens up new avenues for precisely localizing proteins and other molecules within their cellular context. biorxiv.org This is particularly valuable for studying dynamic cellular processes where the spatial relationship between different components is critical. The successful integration of PA-JF549-Nhs and its derivatives with CLEM provides a robust workflow for linking live-cell imaging with ultrastructural analysis, offering a more complete picture of cellular function. biorxiv.org

Expansion of PA-JF549-Nhs Applications into New Biological Systems and Biophysical Processes

The superior photophysical properties of PA-JF549-Nhs and its analogs have led to their application in a growing number of biological systems and for the study of various biophysical processes. Initially recognized for its utility in single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) in cultured cells, its use has expanded to more complex biological environments. dntb.gov.ua

For example, JF549-conjugated probes have been successfully used to image the microtubule cytoskeleton with high resolution. acs.org In another application, antibodies conjugated to JF549 have been employed to visualize the intricate structure of the sarcoplasmic reticulum in adult pig heart tissue sections and the periodic structure of α-actinin in isolated rat cardiomyocytes. These studies highlight the utility of these dyes in providing detailed structural information in complex tissue samples.

The cell permeability of Janelia Fluor dyes has also made them valuable tools for live-cell imaging. Researchers have utilized these probes to track the dynamics of transcription factors in living cells, overcoming the limitations of dimmer and less photostable fluorescent proteins. hhmi.org The brightness of the Janelia Fluor dyes allows for faster image acquisition, which is crucial for capturing the rapid movements of proteins and other biomolecules. hhmi.org The ongoing development of new JF derivatives with tailored properties will likely further expand their application into neuroscience, developmental biology, and in vivo imaging.

Computational and Theoretical Modeling Approaches for Predicting and Optimizing PA-JF549-Nhs Properties and Interactions

Computational and theoretical modeling are playing an increasingly important role in the design and optimization of fluorescent probes. For rhodamine-based dyes like the Janelia Fluor series, theoretical calculations can provide valuable insights into their photophysical properties and guide the rational design of new derivatives with desired characteristics.

Methods such as Time-Dependent Density Functional Theory (TDDFT) have been used to investigate the ultrafast dynamics of rhodamine dyes, helping to understand the mechanisms of fluorescence quenching and photostability. researchgate.net These computational approaches can predict how structural modifications will affect the electronic states of the molecule and, consequently, its absorption and emission spectra.

More targeted in silico design strategies are also being employed. For instance, the design of a spontaneously blinking Si-rhodamine analogue was guided by calculations of the Gibbs free energy change between the fluorescent "open" form and the non-fluorescent "closed" form, which showed a strong correlation with the dye's pKa. rsc.org This demonstrates the power of computational chemistry to predict key chemical properties that influence a fluorophore's performance in biological imaging.

As computational methods become more sophisticated and accessible, they will undoubtedly play a more significant role in the development of the next generation of photoactivatable fluorophores. By predicting the properties of novel dye structures before they are synthesized, researchers can more efficiently explore the vast chemical space and identify promising candidates for advanced imaging applications. The collaborative efforts between experimentalists and computational chemists at institutions like the Janelia Research Campus are accelerating the development of these powerful new tools for biology. janelia.org

Q & A

Q. What are the spectral properties of PA-JF549-NHS, and how should they be measured experimentally?

PA-JF549-NHS exhibits an absorption maximum (λab) at 549 nm and an emission maximum (λem) at 571 nm. To measure these properties, use a spectrophotometer for absorption and a fluorescence spectrometer with appropriate excitation/emission slit widths. Ensure calibration with reference standards and control for environmental factors (e.g., temperature, solvent polarity). For reproducibility, document instrumental parameters (e.g., integration time, detector sensitivity) and validate measurements across multiple replicates .

Q. How can researchers ensure the stability of PA-JF549-NHS in aqueous buffers during labeling experiments?

Stability depends on pH, buffer composition, and storage conditions. Prepare fresh solutions in anhydrous DMSO and dilute in phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the NHS ester. Avoid prolonged exposure to light and temperatures >4°C. Monitor degradation via HPLC or fluorescence quenching assays. Include negative controls (e.g., unlabeled samples) to distinguish signal specificity .

Q. What are the best practices for conjugating PA-JF549-NHS to proteins or antibodies?

Optimize the molar ratio of dye-to-protein (typically 5–10:1) to balance labeling efficiency and steric hindrance. Incubate at 4°C for 4–6 hours in pH 8.3–8.5 buffers (e.g., sodium bicarbonate). Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency using UV-Vis spectroscopy (calculate dye/protein ratio via Beer-Lambert law) and functional assays (e.g., target binding affinity post-labeling) .

Advanced Research Questions

Q. How can researchers design experiments to quantify the photoactivation efficiency of PA-JF549-NHS in live-cell imaging?